molecular formula C10H10FNO4 B13591501 4-(5-Fluoro-2-nitrophenyl)butanoic acid

4-(5-Fluoro-2-nitrophenyl)butanoic acid

Cat. No.: B13591501
M. Wt: 227.19 g/mol
InChI Key: HHNLXPJODUPFGM-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-nitrophenyl)butanoic acid is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-nitrophenyl)butanoic acid typically involves the nitration of a precursor compound followed by the introduction of a fluorine atom. One common method involves the reaction of 2-phenylbutanoic acid with nitric acid under controlled conditions to introduce the nitro group. The fluorine atom is then introduced using a fluorinating agent such as fluorine gas or a fluorine-containing compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-nitrophenyl)butanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid chain, to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(5-Fluoro-2-aminophenyl)butanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or ketones.

Scientific Research Applications

4-(5-Fluoro-2-nitrophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-nitrophenyl)butanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biological pathways, making the compound of interest for therapeutic research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Fluoro-2-aminophenyl)butanoic acid
  • 4-(5-Chloro-2-nitrophenyl)butanoic acid
  • 4-(5-Fluoro-2-nitrophenyl)pentanoic acid

Uniqueness

4-(5-Fluoro-2-nitrophenyl)butanoic acid is unique due to the specific combination of a fluorine atom and a nitro group on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel molecules and the study of biological interactions.

Properties

Molecular Formula

C10H10FNO4

Molecular Weight

227.19 g/mol

IUPAC Name

4-(5-fluoro-2-nitrophenyl)butanoic acid

InChI

InChI=1S/C10H10FNO4/c11-8-4-5-9(12(15)16)7(6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)

InChI Key

HHNLXPJODUPFGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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